molecular formula C16H15Br B155445 4-Bromo[2.2]paracyclophane CAS No. 1908-61-8

4-Bromo[2.2]paracyclophane

Cat. No. B155445
CAS RN: 1908-61-8
M. Wt: 287.19 g/mol
InChI Key: RJOYWTPJYZNRJD-UHFFFAOYSA-N
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Description

4-Bromo[2.2]paracyclophane is a planar chiral compound that has been the subject of various studies due to its unique structural and electronic properties. It is a derivative of [2.2]paracyclophane, which is characterized by two benzene rings connected by a pair of ethylene bridges, giving it a strained, non-planar geometry .

Synthesis Analysis

The synthesis of 4-bromo[2.2]paracyclophane and its derivatives has been improved over time. An efficient synthesis of 4-hydroxy[2.2]paracyclophane, which can be converted to 4-bromo[2.2]paracyclophane, involves a Dakin oxidation as a key step . Additionally, the synthesis of enantiopure forms of the compound has been achieved, which is significant for studies involving chirality . The synthesis of bromo-substituted derivatives has also been explored, providing a pathway to a wide range of [2.2]paracyclophane derivatives .

Molecular Structure Analysis

The molecular structure of bromo-substituted [2.2]paracyclophanes has been determined using X-ray diffraction. For instance, 12-bromo[2.2][2.2]paracyclophane has an orthorhombic crystal structure with the outer benzene rings adopting a boat form, indicating the presence of strain within the molecule .

Chemical Reactions Analysis

The chemical reactivity of 4-bromo[2.2]paracyclophane has been studied, revealing that the compound can undergo various transformations. For example, it can be used to synthesize chiral ligands and undergoes reactions with n-butyllithium followed by CO2 to produce [2.2]paracyclophane-4-carboxylic acid . The bromoacetyl derivative has been used to synthesize quaternary salts with potential fungicidal activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo[2.2]paracyclophane derivatives have been characterized through various techniques. Circular dichroism studies have shown strong Cotton effects, which are sensitive to the number and pattern of bromine substitution . The compound's electronic properties have been investigated, revealing semiconductor behavior in certain complexes . Additionally, the relationship between optical rotation and group polarizability has been studied, providing insights into the effects of substituents on the specific rotation of the compound .

Scientific Research Applications

Planar Chiral Heterocyclic Carbene Precursors

  • 4-Amino-13-bromo[2.2]paracyclophane has been used to create planar chiral symmetrical N-heterocyclic carbene precursors. These precursors, derived from [2.2]paracyclophane, show restricted flexibility and have been synthesized using a new route (Duan, Ma, Xia, Liu, Ma, & Sun, 2008).

Aggregation Induced Emission

  • 4-Bromo substituted [2.2]paracyclophane-1,9-diene shows aggregation-induced emission, which is significantly enhanced in certain solvent mixtures. This property is attributed to both through-bond and through-space conjugation (Yu & Lai, 2018).

Synthesis of Chiral Building Blocks

  • Bromo-substituted derivatives of 4-hydroxy[2.2]paracyclophane are explored for creating versatile chiral building blocks. These compounds are useful for synthesizing a wide range of [2.2]paracyclophane derivatives (Atman et al., 2015).

Synthesis of Chiral Pseudo-Ortho-Substituted Ligands

Synthesis of Planar Chiral Thiourea Derivatives

  • Enantiopure planar-chiral thiourea derivatives have been synthesized from 4-amino-13-bromo[2.2]paracyclophane. These compounds hold potential as hydrogen-bond donors for enantioselective organocatalysis (Schneider, Fröhlich, & Paradies, 2010).

Circular Dichroism Studies

  • Circular dichroism (CD) studies of planar chiral 4-bromo[2.2]paracyclophane and its isomers have been conducted. These studies help understand the electronic transitions and configurations of these compounds (Toda, Inoue, & Mori, 2018).

Novel Rhodamine-Based Chemodosimeters

Application in Polymer Chemistry and Materials Science

  • [2.2]Paracyclophanes, including derivatives of 4-bromo[2.2]paracyclophane, are gaining practical importance in polymer chemistry and materials science for their unique properties (Hopf, 2008).

Safety And Hazards

4-Bromo[2.2]paracyclophane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing. Wearing protective gloves, protective clothing, eye protection, and face protection is advised .

Future Directions

The future directions for 4-Bromo[2.2]paracyclophane research involve the function-inspired design of [2.2]paracyclophane-based π-stacked conjugated materials by transition-metal-catalyzed cross-coupling reactions . Current synthetic challenges, limitations, as well as future research directions and new avenues for advancing cyclophane chemistry are also being explored .

properties

IUPAC Name

5-bromotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Br/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11H,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOYWTPJYZNRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453170
Record name 4-Bromo[2.2]paracyclophane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo[2.2]paracyclophane

CAS RN

1908-61-8
Record name 4-Bromo[2.2]paracyclophane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
151
Citations
DJ Cram, AC Day - The Journal of Organic Chemistry, 1966 - ACS Publications
The quinone derived from [2.2] paracyclophane has been synthesized. Its ultraviolet absorption spectrum exhibits a band at 340 µ (< 597) not presentin model compounds which is …
Number of citations: 165 pubs.acs.org
HJ Reich, DJ Cram - Journal of the American Chemical Society, 1969 - ACS Publications
The use of nuclear magnetic resonance (nmr), infrared (ir), and mass spectra to determine the structures of disubstituted (aromatic)[2.2] paracyclophanes is described. Besides theusual …
Number of citations: 114 pubs.acs.org
M Toda, Y Inoue, T Mori - ACS omega, 2018 - ACS Publications
Circular dichroisms (CDs) of planar chiral 4-bromo[2.2]paracyclophane (1) and three isomeric dibromo[2.2]paracyclophanes (p-2, m′-2, and o′-2) were investigated experimentally …
Number of citations: 8 pubs.acs.org
HJ Reich, DJ Cram - Journal of the american chemical society, 1968 - ACS Publications
“The disubstituted compounds were separated by column chromatography and fractional crystallization unless indicated other-wise. Eachcompound gave a carbon and hydrogen …
Number of citations: 35 pubs.acs.org
V Rozenberg, N Dubrovina, E Sergeeva… - Tetrahedron …, 1998 - Elsevier
Treatment of 4-bromo[2.2]paracyclophane with n-butyllithium followed by CO 2 produced [2.2]paracyclophane-4-carboxylic acid, 1. Both enantiomeric forms [63% of (+)-(S)-1 and 48% …
Number of citations: 53 www.sciencedirect.com
GJ Rowlands - Organic & Biomolecular Chemistry, 2008 - pubs.rsc.org
[2.2]Paracyclophane is a fascinating molecule that offers great potential in a wide range of chemical disciplines. Currently, the synthesis of the majority of enantiomerically pure [2.2]…
Number of citations: 116 pubs.rsc.org
R Zhuravsky, Z Starikova, E Vorontsov… - Tetrahedron …, 2008 - Elsevier
A simple and efficient resolution of racemic 4-bromo-12-hydroxy[2.2]paracyclophane into its enantiomers via diastereomeric esters with (1S)-(−)-camphanic acid was carried out. New …
Number of citations: 49 www.sciencedirect.com
AJ Roche, B Canturk - Organic & Biomolecular Chemistry, 2005 - pubs.rsc.org
Suzuki aryl cross coupling reactions using derivatives of [2.2]paracyclophane were examined. A variety of aryl boronic acids and pinacolate esters were successfully cross coupled with …
Number of citations: 22 pubs.rsc.org
SE Gibson, JD Knight - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
The use of asymmetric catalysts that do not rely exclusively on tetrahedral chirality is well documented. These catalysts incorporate ligands based on, for example, an axially chiral …
Number of citations: 298 pubs.rsc.org
C Hicks - 2016 - arrow.tudublin.ie
This work concerns the preparation of novel [2.2] paracyclophane derivatives intended for use as asymmetric ligands and investigations into surface coatings prepared from [2.2] …
Number of citations: 2 arrow.tudublin.ie

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